1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde with semicarbazide in ethanol under microwave irradiation . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce production time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with semicarbazide to form semicarbazone derivatives.
Michael Addition: The compound can participate in Michael addition reactions with chalcones, leading to the formation of complex cyclic structures.
Common Reagents and Conditions:
Ethanol: Used as a solvent in condensation reactions.
Microwave Irradiation: Employed to enhance reaction rates and yields.
Bases: Used in Michael addition reactions to facilitate the formation of carbon-carbon bonds.
Major Products:
Semicarbazone Derivatives: Formed through condensation reactions.
Cyclohexyl Derivatives: Formed through Michael addition reactions with chalcones.
Scientific Research Applications
1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown antimicrobial activity against various bacterial and fungal strains.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid involves its interaction with biological targets, leading to antimicrobial effects. The compound likely interferes with the cellular processes of microorganisms, inhibiting their growth and proliferation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Phenyl indole-3-carbaldehyde: Another indole derivative with strong antimitotic activity.
2-Aryl indole derivatives: Known for their diverse biological activities, including antiestrogen and anti-inflammatory properties.
Uniqueness: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-phenacylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16(12-6-2-1-3-7-12)11-18-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQKISAERLUEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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